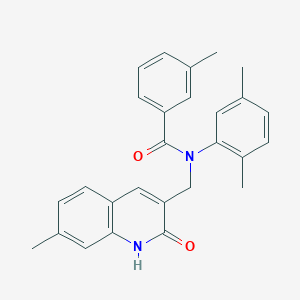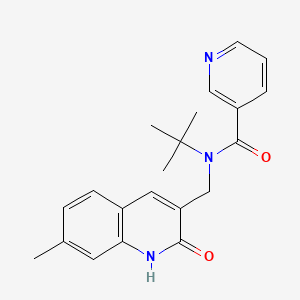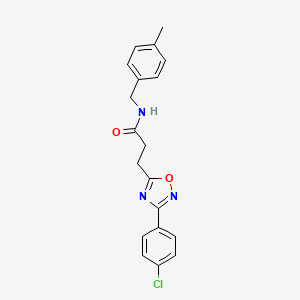
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as BZS, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZS belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the inhibition of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in many cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, which is necessary for tumor growth and survival. By inhibiting CAIX, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide disrupts the pH balance of the tumor microenvironment, leading to tumor cell death.
Biochemical and physiological effects:
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer activity, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to exhibit anti-inflammatory and anti-oxidant properties. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments include its potent anti-cancer activity, its ability to inhibit angiogenesis, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity, which can affect its safety profile.
Orientations Futures
There are several future directions for the research of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate the mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide and its potential targets in cancer cells. Another direction is to develop more efficient synthesis methods for 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide that can improve its solubility and bioavailability. Additionally, there is a need to evaluate the safety and toxicity profile of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in preclinical and clinical studies to determine its potential as a therapeutic agent. Finally, there is a need to explore the potential of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide exhibits potent anti-cancer activity, inhibits angiogenesis, and exhibits anti-inflammatory and anti-oxidant properties. However, further research is needed to fully understand the mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, improve its solubility and bioavailability, evaluate its safety and toxicity profile, and explore its potential in combination with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the reaction of 3-(4-aminophenyl)propanoic acid with pyridine-2-carboxaldehyde followed by the addition of benzylsulfonyl chloride. The resulting product is then purified by column chromatography to obtain 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in its pure form.
Applications De Recherche Scientifique
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Propriétés
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-17-20-8-4-5-15-23-20)14-11-18-9-12-21(13-10-18)29(27,28)25-16-19-6-2-1-3-7-19/h1-10,12-13,15,25H,11,14,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYAJZVBWBBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














